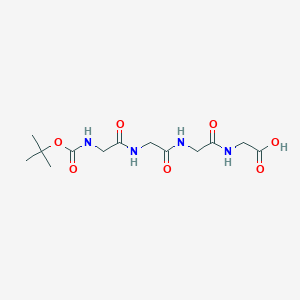
Boc-Gly-Gly-Gly-Gly-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Gly-Gly-Gly-Gly-OH, also known as (tert-Butoxycarbonyl)glycylglycylglycylglycine, is an organic compound with the molecular formula C11H19N3O6. It is commonly used in organic synthesis, particularly in peptide synthesis, due to its role as a protecting group for amino acids. The compound is typically a white crystalline powder that is soluble in organic solvents like dimethylformamide (DMF) and dichloromethane, but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Gly-Gly-Gly-Gly-OH generally involves the stepwise addition of Boc-protected glycine units. The process begins with the protection of glycine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This reaction forms Boc-Gly-OH. Subsequent steps involve the coupling of Boc-Gly-OH with additional glycine units using coupling reagents like dicyclohexylcarbodiimide (DCC) or water-soluble carbodiimide (WSCD) in organic solvents .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines facilitate the repetitive coupling and deprotection steps required for peptide elongation. The use of microwave-assisted coupling reactions and environmentally friendly solvents like water has also been explored to reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Boc-Gly-Gly-Gly-Gly-OH primarily undergoes reactions typical of peptides and amino acids. These include:
Deprotection Reactions: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC or WSCD.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.
Coupling: Dicyclohexylcarbodiimide, water-soluble carbodiimide, and bases like sodium hydroxide.
Major Products
The major products of these reactions are extended peptide chains or deprotected amino acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
Boc-Gly-Gly-Gly-Gly-OH is widely used in various fields of scientific research:
Chemistry: As a building block in peptide synthesis, it helps in the construction of complex peptides and proteins.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of peptide-based materials and as a reagent in organic synthesis.
Mechanism of Action
The primary function of Boc-Gly-Gly-Gly-Gly-OH is to act as a protecting group for amino acids during peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective peptide bond formation. The deprotection step involves the cleavage of the Boc group, typically using strong acids, to yield the free amine . This process ensures the sequential addition of amino acids to form the desired peptide chain .
Comparison with Similar Compounds
Similar Compounds
Boc-Gly-Gly-OH: A shorter peptide with similar protecting group properties.
Boc-Gly-OH: The simplest form with a single glycine unit.
Fmoc-Gly-OH: Uses a different protecting group (fluorenylmethyloxycarbonyl) but serves a similar purpose in peptide synthesis.
Uniqueness
Boc-Gly-Gly-Gly-Gly-OH is unique due to its longer peptide chain, which provides more versatility in peptide synthesis. Its solubility in organic solvents and stability under various reaction conditions make it a valuable reagent in both research and industrial applications .
Properties
Molecular Formula |
C13H22N4O7 |
|---|---|
Molecular Weight |
346.34 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C13H22N4O7/c1-13(2,3)24-12(23)17-6-10(20)15-4-8(18)14-5-9(19)16-7-11(21)22/h4-7H2,1-3H3,(H,14,18)(H,15,20)(H,16,19)(H,17,23)(H,21,22) |
InChI Key |
BWUKZCIJVKIEFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















